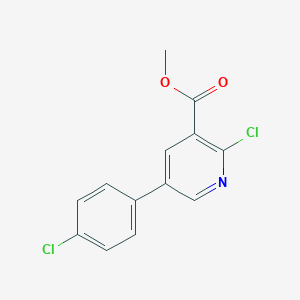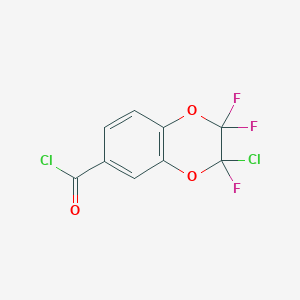![molecular formula C15H6Cl4F6 B6311452 Bis[(2-chloro-5-trifluoromethyl)phenyl]dichloromethane, 98% CAS No. 2088942-29-2](/img/structure/B6311452.png)
Bis[(2-chloro-5-trifluoromethyl)phenyl]dichloromethane, 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[(2-chloro-5-trifluoromethyl)phenyl]dichloromethane, 98% (abbreviated as BCDM-98%) is a highly volatile, colorless liquid with a strong, sweet odor. It is a fluorinated organochlorine compound that is used in various scientific and industrial applications. It has a wide range of applications in organic synthesis, pharmaceuticals, and biochemistry, and is a common solvent for various chemical reactions.
Applications De Recherche Scientifique
BCDM-98% is used in a variety of scientific research applications. It is used as a solvent for organic reactions, as a reagent for the synthesis of various organic compounds, and as a catalyst for various biochemical reactions. It is also used in the synthesis of pharmaceuticals, such as antibiotics and anti-cancer drugs. Additionally, it is used in the synthesis of biodegradable polymers and biocompatible polymers for medical applications.
Mécanisme D'action
BCDM-98% is a highly volatile compound that is capable of rapidly penetrating the skin, mucous membranes, and other tissues. It is rapidly metabolized in the body and is rapidly excreted in the urine and feces. The mechanism of action of BCDM-98% is not yet fully understood, but it appears to act as an inhibitor of certain enzymes and is thought to interfere with certain biochemical pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of BCDM-98% are not yet fully understood. However, it has been shown to have some effects on the central nervous system, including sedation, muscle relaxation, and decreased respiration. It has also been shown to have some effects on the cardiovascular system, including decreased heart rate and blood pressure. Additionally, it has been shown to have some effects on the gastrointestinal system, including decreased motility and increased gastric acid secretion.
Avantages Et Limitations Des Expériences En Laboratoire
BCDM-98% has several advantages for laboratory experiments. It is a highly volatile compound that is capable of rapidly penetrating the skin and other tissues. It is also a non-toxic and non-irritant compound, making it safe to use in laboratory experiments. Furthermore, it is a relatively inexpensive compound that is widely available. However, BCDM-98% does have some limitations for laboratory experiments. It is a highly flammable compound and should be handled with caution. Additionally, it is a highly volatile compound and should be used in a well-ventilated area.
Orientations Futures
BCDM-98% has a wide range of potential future applications. It is a highly volatile compound that has the potential to be used as a delivery system for drugs and other compounds. Additionally, it has the potential to be used as a solvent for various chemical reactions and as a reagent for the synthesis of various organic compounds. It also has the potential to be used in the synthesis of biodegradable polymers and biocompatible polymers for medical applications. Finally, it has the potential to be used as a catalyst for various biochemical reactions.
Méthodes De Synthèse
BCDM-98% is produced by a two-step process. The first step involves the reaction of trichloromethane (chloroform) with trifluoromethanesulfonic acid (triflic acid) in a solvent medium. This reaction results in the formation of 2-chloro-5-trifluoromethylphenol (CTFP). The second step involves the reaction of CTFP with dichloromethane (DCM) in the presence of a base, such as sodium hydroxide, to form BCDM-98%. This synthesis method has been used to produce BCDM-98% in a laboratory setting.
Propriétés
IUPAC Name |
1-chloro-2-[dichloro-[2-chloro-5-(trifluoromethyl)phenyl]methyl]-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H6Cl4F6/c16-11-3-1-7(14(20,21)22)5-9(11)13(18,19)10-6-8(15(23,24)25)2-4-12(10)17/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXUBXSPDUGAPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(C2=C(C=CC(=C2)C(F)(F)F)Cl)(Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6Cl4F6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-(Trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B6311429.png)


